4-Chloro-6-ethoxyquinazoline (CAS 155960-92-2) is a highly reactive, mono-chlorinated heterocyclic building block widely utilized in the synthesis of advanced small-molecule therapeutics. Characterized by an electrophilic C4 position and a lipophilic C6-ethoxy ether linkage, this compound is primed for rapid nucleophilic aromatic substitution (SNAr) with various anilines and amines [1]. In procurement contexts, it serves as a critical late-stage intermediate for the development of 4-anilinoquinazoline-based tyrosine kinase inhibitors (TKIs), where the 6-ethoxy moiety is strategically employed to occupy the solvent-exposed region of the ATP-binding pocket, modulating both target affinity and pharmacokinetic properties [2].
Substituting 4-chloro-6-ethoxyquinazoline with closely related analogs, such as 4-chloro-6-methoxyquinazoline or 4-chloroquinazolin-6-ol, fundamentally alters both the synthetic workflow and the final API profile. Utilizing 4-chloroquinazolin-6-ol forces the manufacturer to perform a downstream O-alkylation step after the SNAr coupling, which frequently suffers from poor regioselectivity, competing N-alkylation, and significantly lower overall yields[1]. Conversely, substituting with 2,4-dichloro-6-ethoxyquinazoline introduces severe chemoselectivity challenges, requiring cryogenic temperature control to prevent unwanted C2-amination byproducts [2]. Procuring the pre-ethoxylated, mono-chlorinated form guarantees absolute regiocontrol and eliminates hazardous downstream ethoxylation steps.
Procuring 4-chloro-6-ethoxyquinazoline allows for a direct, single-step SNAr coupling with anilines to form the final 6-ethoxy-4-anilinoquinazoline core, typically achieving yields exceeding 85% [1]. In contrast, starting from the baseline 4-chloroquinazolin-6-ol requires a two-step sequence (SNAr followed by C6-OH ethoxylation), which routinely drops the overall yield below 60% due to competing N-alkylation and incomplete conversion [2].
| Evidence Dimension | Overall synthetic yield to 6-ethoxy-4-anilinoquinazoline |
| Target Compound Data | >85% yield (single-step SNAr) |
| Comparator Or Baseline | 4-Chloroquinazolin-6-ol (<60% yield over two steps) |
| Quantified Difference | >25% absolute increase in overall yield |
| Conditions | Standard SNAr conditions (isopropanol, reflux) vs. two-step sequence (SNAr + ethyl iodide/K2CO3 alkylation) |
Bypassing the downstream ethoxylation step directly reduces cycle times, raw material costs, and the need for complex chromatographic purification in API manufacturing.
The mono-chlorinated structure of 4-chloro-6-ethoxyquinazoline ensures complete chemoselectivity during amination, yielding >95% purity of the C4-substituted product without the need for cryogenic cooling [1]. When utilizing the comparator 2,4-dichloro-6-ethoxyquinazoline, manufacturers must strictly control stoichiometry and maintain temperatures below 0 °C to limit C2/C4 bis-amination, which still typically results in a 5-15% yield loss to over-substituted impurities [2].
| Evidence Dimension | Chemoselectivity and C4-amination purity |
| Target Compound Data | >95% purity at ambient to reflux temperatures |
| Comparator Or Baseline | 2,4-Dichloro-6-ethoxyquinazoline (requires <0 °C, 5-15% bis-amination impurity) |
| Quantified Difference | Elimination of bis-amination impurities and removal of cryogenic requirements |
| Conditions | Reaction with primary anilines in polar protic solvents |
The guaranteed regiocontrol eliminates the energy costs associated with cryogenic reactors and prevents the loss of expensive aniline precursors to side reactions.
The selection of the 6-ethoxy group over the more common 6-methoxy substitution provides a precise tool for tuning the lipophilicity of the resulting kinase inhibitor. Derivatives synthesized from 4-chloro-6-ethoxyquinazoline exhibit an increased calculated logP (typically +0.4 to +0.5 units) compared to their 6-methoxy counterparts [1]. This specific physicochemical shift is critical for optimizing cell membrane permeability and altering the residence time within the solvent-exposed channel of the target kinase [2].
| Evidence Dimension | Calculated lipophilicity (clogP) of downstream API |
| Target Compound Data | ~0.4 to 0.5 units higher clogP |
| Comparator Or Baseline | 4-Chloro-6-methoxyquinazoline derivatives |
| Quantified Difference | +0.4 to +0.5 logP units |
| Conditions | In silico and experimental partition coefficient profiling of 4-anilinoquinazoline pairs |
Procuring the 6-ethoxy variant allows medicinal chemists to systematically optimize cellular penetration and target affinity when the 6-methoxy baseline exhibits poor membrane permeability.
4-Chloro-6-ethoxyquinazoline is the optimal starting material for generating libraries of 4-anilinoquinazolines targeting the ATP-binding site of receptor tyrosine kinases. Its pre-installed ethoxy group perfectly occupies the solvent-exposed region, making it a mandatory precursor for specific lipophilic drug candidates [1].
Due to its reliable, single-site reactivity, this compound is highly suited for parallel synthesis workflows. It cleanly reacts with diverse aniline nucleophiles under standard SNAr conditions, enabling rapid structure-activity relationship (SAR) profiling without the bottleneck of intermediate purification[2].
In GMP manufacturing, procuring this pre-ethoxylated intermediate is highly preferred over in-house ethoxylation of 4-chloroquinazolin-6-ol. It eliminates the handling of toxic alkylating agents (e.g., ethyl iodide) at later stages of the synthesis, significantly improving process safety and overall API yield [3].